molecular formula C16H16N2O2S2 B2813986 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1421512-94-8

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2813986
CAS No.: 1421512-94-8
M. Wt: 332.44
InChI Key: DIDMLRPDAMGERY-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative featuring a furan-3-ylmethyl group and two thiophen-2-yl substituents. The urea core serves as a hydrogen-bond donor/acceptor, while the heteroaromatic thiophene and furan rings contribute to electronic and steric properties.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-16(17-15-4-2-10-22-15)18(11-13-6-8-20-12-13)7-5-14-3-1-9-21-14/h1-4,6,8-10,12H,5,7,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDMLRPDAMGERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves the following steps:

    Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For instance, furan-3-ylmethyl isocyanate can be reacted with thiophen-2-yl ethylamine under mild conditions to form the desired urea compound.

    Cyclization Reactions: In some synthetic routes, cyclization reactions may be employed to form the furan and thiophene rings in situ.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted furan and thiophene derivatives.

Scientific Research Applications

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of organic electronic materials, such as organic semiconductors.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its combination of furan and thiophene moieties. Below is a comparative analysis with similar urea derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Evidence Source
Target Compound Furan-3-ylmethyl, two thiophen-2-yl groups N/A N/A Hypothesized anticancer activity N/A
5h (1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) 4-Fluorophenyl, thiophen-2-yl, pyridin-3-yl 217–219 60 Anticancer (NCI-60 panel)
5j (Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate) Ethyl benzoate, thiophen-2-yl, pyridin-3-yl 203–204 69 Anticancer (NCI-60 panel)
5k (1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) Benzodioxolyl, thiophen-2-yl, pyridin-3-yl 239–241 58 Anticancer (NCI-60 panel)
7n (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea) Chloro-CF₃-phenyl, pyridinyl-thio group N/A N/A Kinase inhibition (hypothesized)
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Benzofuran, thiophen-2-yl, pyrimidin-ol N/A 63–75 Anticancer (unspecified)

Key Observations:

Substituent Impact on Activity: Thiophene-containing analogs (e.g., 5h, 5j, 5k) exhibit anticancer activity against the NCI-60 panel , suggesting that the thiophen-2-yl group may enhance binding to cancer targets. The target compound’s dual thiophene groups could amplify this effect.

Physicochemical Properties :

  • Melting points of thiophene-bearing analogs range from 203°C to 273°C , indicating moderate thermal stability. The target compound’s furan group, with higher electronegativity than thiophene, may reduce melting points due to weaker intermolecular forces.
  • Yields for thiophene-pyridine hybrids (55–69%) suggest challenging syntheses, possibly due to steric hindrance. The target compound’s furan-thiophene combination may require optimized coupling conditions.

Biological Performance :

  • Urea derivatives with electron-withdrawing groups (e.g., 5h’s 4-fluorophenyl) show enhanced activity, likely due to increased hydrogen-bonding capacity . The target compound’s furan (electron-rich) may counteract this, necessitating structural tuning for efficacy.

Research Findings and Hypotheses

Anticancer Mechanisms :

  • Thiophene and furan rings may interact with kinase domains or DNA via π-π stacking, as seen in pyridine-based ureas .
  • The dual thiophen-2-yl groups in the target compound could mimic natural ligands, improving selectivity for cancer cell receptors .

Computational Insights :

  • Tools like Mercury () could model the target compound’s crystal packing and intermolecular interactions, predicting solubility and stability .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with functionalization of furan and thiophene precursors. Key steps include:

  • Coupling reactions to form the urea backbone, often using isocyanate intermediates derived from urea .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (40–80°C) minimizes side reactions .
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
    Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography .

Basic Research Question

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on furan and thiophene rings .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies urea carbonyl (C=O) stretches (~1640–1680 cm⁻¹) .
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Advanced Research Question

Q. How can computational tools predict its 3D conformation and electronic properties?

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and conformational stability .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
  • Molecular Docking : Screens against biological targets (e.g., kinases, GPCRs) to hypothesize binding modes .
    These tools guide rational design but require experimental validation via crystallography or mutagenesis .

Advanced Research Question

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace thiophene with furan) and test activity in standardized assays (e.g., IC₅₀ measurements) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • In Silico Validation : Cross-reference computational predictions with experimental IC₅₀ values to reconcile discrepancies .

Advanced Research Question

Q. What is the hypothesized mechanism of action for this compound in antimicrobial assays?

  • Membrane Disruption : Thiophene and furan moieties may interact with bacterial lipid bilayers, as seen in analogs with logP >3.5 .
  • Enzyme Inhibition : Urea derivatives often target ATP-binding pockets in kinases or proteases. Competitive inhibition assays (e.g., fluorescence polarization) validate this .
  • Reactive Oxygen Species (ROS) Induction : Electrochemical studies suggest redox-active thiophene groups generate ROS in cancer cells .

Advanced Research Question

Q. How does oxidative stability impact its application in biological studies?

  • Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation via HPLC. Thiophene rings are prone to oxidation, requiring inert storage conditions .
  • Antioxidant Co-Administration : Use ascorbic acid or N-acetylcysteine in cell cultures to mitigate ROS-mediated decomposition .

Advanced Research Question

Q. What comparative SAR insights exist for analogs with modified aromatic systems?

Analog Structural Modification Biological Activity Source
Thiophene → PhenylReduced logP (2.8 → 3.1)Lower antimicrobial potency
Furan → PyranIncreased solubilityEnhanced CNS penetration
Cyclopropyl additionImproved metabolic stability (t₁/₂ >6h)Anticancer activity (IC₅₀ = 12 μM)

Basic Research Question

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Multi-step syntheses require iterative chromatography, increasing cost and time .
  • Byproduct Formation : Thiomorpholine intermediates may generate sulfoxide byproducts; optimize reducing agents (e.g., NaBH₄) .
  • Yield Consistency : Batch-to-batch variability is mitigated via continuous flow reactors .

Advanced Research Question

Q. How can pharmacokinetic (PK) profiling inform dosage regimens?

  • In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) predict hepatic clearance .
  • Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (%) for dose adjustment .
  • Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., sulfoxides) .

Advanced Research Question

Q. What enzymatic assays are recommended for validating target engagement?

  • Fluorescence Resonance Energy Transfer (FRET) : Screen kinase inhibition (e.g., EGFR, VEGFR) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) for urea-protein interactions .
  • qPCR/Proliferation Assays : Correlate target modulation (e.g., mRNA downregulation) with cytotoxicity (MTT assay) .

Notes

  • Data Gaps : Specific biological data for this compound is limited; extrapolate from structural analogs .
  • Validation : All hypotheses require experimental confirmation via in vitro/in vivo models .

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